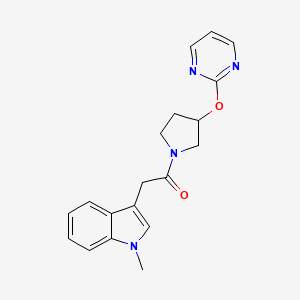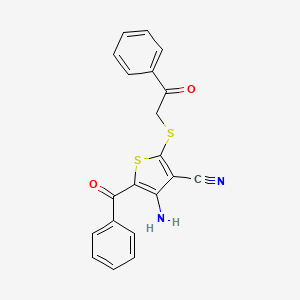
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: is a synthetic compound designed for specific interactions in biological systems and chemical applications. This unique molecular structure offers distinct properties that lend it significant utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves a multi-step process:
Formation of the Pyrimidine Ring: : Starting with a precursor such as 2-amino-6-methylpyrimidine, introducing the dimethylamino group through nucleophilic substitution.
Attachment of the Isoxazole Ring: : Using a suitable aldehyde or ketone, the isoxazole ring is constructed via a cyclization reaction.
Sulfonamide Formation: : Sulfonation of the isoxazole ring followed by amidation to introduce the sulfonamide functionality.
Industrial Production Methods
On an industrial scale, the production focuses on optimizing yields and purity. Automated processes with rigorous control of reaction conditions (temperature, pH, solvents) ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : Primarily to modify or activate certain functional groups within the molecule.
Reduction: : Often employed to revert oxidized functional groups back to their original state.
Substitution Reactions: : Common in functionalizing the compound for specific applications or derivative synthesis.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Depending on the reaction, derivatives with altered functional groups that enhance or modify biological activity or chemical reactivity.
科学的研究の応用
In Chemistry
Used as a building block for synthesizing complex organic compounds and studying reaction mechanisms.
In Biology and Medicine
Enzyme Inhibition Studies: : Serves as a ligand for exploring enzyme-substrate interactions.
Drug Development: : Investigated for its potential therapeutic properties, especially as an antimicrobial agent.
In Industry
Materials Science: : Incorporated into polymers or materials requiring specific reactive functionalities.
Agriculture: : Potentially explored for use in developing new agrochemicals.
作用機序
This compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors that recognize the sulfonamide and pyrimidine moieties.
Pathways Involved: : Inhibition or activation of enzymatic pathways, modulation of receptor activity, or altering cellular signaling cascades.
類似化合物との比較
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: stands out due to its unique combination of functional groups. Similar compounds might include:
Sulfonamides: : General class with broad applications but varied in their specific activity.
Pyrimidine Derivatives: : Common in pharmaceuticals, each offering distinct biological activities depending on substitutions.
Feel free to ask for a deep dive into any specific sections or for more detail on any part!
特性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-8-6-11(16-13(15-8)18(4)5)7-14-22(19,20)12-9(2)17-21-10(12)3/h6,14H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQPDUPBMZJIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)


![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)


![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)
![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)


![N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2606217.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606218.png)
